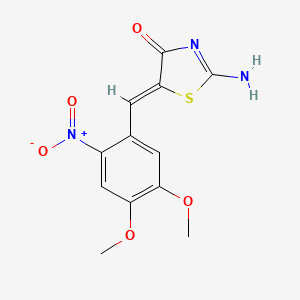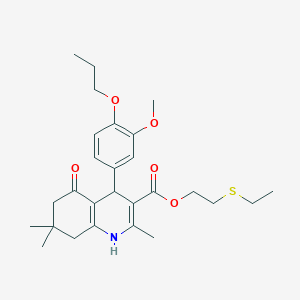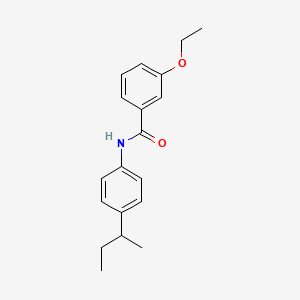
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Wirkmechanismus
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of the AMPA receptor, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have potent effects on the AMPA receptor, with a binding affinity in the nanomolar range. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of the AMPA receptor in a dose-dependent manner, with higher doses leading to greater inhibition. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been shown to have minimal effects on other ionotropic glutamate receptors, making it a selective antagonist of the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have minimal effects on GABAergic neurotransmission, making it a useful tool for studying the role of the AMPA receptor in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity and availability, its potency and selectivity for the AMPA receptor, and its minimal effects on other neurotransmitter systems. However, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide also has some limitations, including its potential off-target effects at high doses, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the accurate interpretation of results obtained with 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of the AMPA receptor in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists in the treatment of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists, including their effects on synaptic plasticity and learning and memory processes in the brain.
Synthesemethoden
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dichlorobenzonitrile with 3-phenylpropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to yield 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As an AMPA receptor antagonist, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in synaptic plasticity, learning, and memory processes in the brain. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanisms of action of various drugs and compounds that interact with the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O/c1-17-24(26(31)29-15-7-10-18-8-3-2-4-9-18)21-11-5-6-12-23(21)30-25(17)20-14-13-19(27)16-22(20)28/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSFAXCPFYZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)


![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)
![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)




![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)